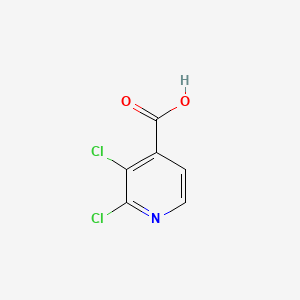

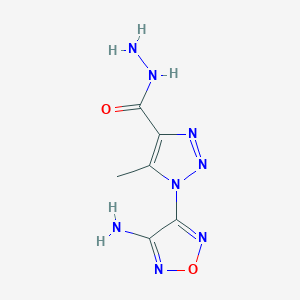

![molecular formula C17H12FN5S B2381116 1-(4-Fluorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine CAS No. 872860-12-3](/img/structure/B2381116.png)

1-(4-Fluorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.

Scientific Research Applications

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines, which include compounds like 1-(4-Fluorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine, have been identified as potent inhibitors of mycobacterial ATP synthase, making them potential candidates for the treatment of Mycobacterium tuberculosis. Notably, the most effective analogs in this category contain a 3-(4-fluoro)phenyl group. These compounds exhibit potent in vitro M.tb growth inhibition, low hERG liability, and good liver microsomal stabilities (Sutherland et al., 2022).

CCR1 Antagonism for Rheumatoid Arthritis

1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid and its analogs, which are closely related to the compound , have shown potential as potent CC chemokine receptor 1 (CCR1) antagonists. These are being researched for the treatment of rheumatoid arthritis (Latli et al., 2018).

Novel Synthesis Methods and Antibacterial/Antifungal Activities

A novel and efficient method for the synthesis of N-substituted amino methylsulfanylpyrimidines and corresponding pyrazolo[3,4-d]pyrimidines has been developed. This research also highlighted the antibacterial and antifungal activities of these synthesized compounds (Elgemeie et al., 2017).

Herbicidal Activity

Some pyrazolo[3,4-d]pyrimidine derivatives, including those containing a 4-fluorophenylthio component, have demonstrated effective herbicidal activities against certain plant species, indicating their potential application in agriculture (Luo et al., 2017).

Anti-Cancer and Anti-Inflammatory Applications

Pyrazolo[3,4-d]pyrimidine derivatives have shown significant potential in medicinal chemistry, particularly in the discovery of novel drugs with anti-breast cancer and anti-inflammatory properties. These compounds have shown excellent inhibition of key enzymes related to inflammation and breast cancer (Thangarasu et al., 2019).

Antipsoriasis Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, showing promising activity in psoriatic animal models. This suggests their potential as drug candidates for psoriasis treatment (Li et al., 2016).

properties

IUPAC Name |

1-(4-fluorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5S/c18-12-4-6-14(7-5-12)23-16-15(9-22-23)17(21-11-20-16)24-10-13-3-1-2-8-19-13/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINNNPWIWCPFCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2381033.png)

![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2381036.png)

![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2381043.png)

![2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride](/img/structure/B2381047.png)

![2-Chlorothiazolo[4,5-b]pyrazine](/img/structure/B2381048.png)

![2-(4-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2381051.png)

![Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2381053.png)

![1-((3-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2381056.png)